BG14

Epigenetics HDAC inhibition Photopharmacology

Standard HDAC inhibitors lack spatiotemporal precision, while other COMET probes miss HDAC3 coverage. BG14 is the only photochromic probe offering light-gated, reversible inhibition of HDAC1/2/3. Its inactive trans-configuration activates to a cis-state under 470 nm light, enabling region-specific epigenetic studies. Unlike constitutively active inhibitors or UV-dependent probes, BG14 enables pulse-chase experiments and long-term neuronal cultures without phototoxicity. This unique architecture provides unmatched control for dissecting HDAC3-specific transcriptional dynamics.

Molecular Formula C21H21N5O
Molecular Weight 359.43
CAS No. 1628784-50-8
Cat. No. B606053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBG14
CAS1628784-50-8
SynonymsBG14;  BG-14;  BG 14; 
Molecular FormulaC21H21N5O
Molecular Weight359.43
Structural Identifiers
SMILESO=C(NC1=CC=CC=C1N)C2=CC=C(/N=N/C3=CC=C(N(C)C)C=C3)C=C2
InChIInChI=1S/C21H21N5O/c1-26(2)18-13-11-17(12-14-18)25-24-16-9-7-15(8-10-16)21(27)23-20-6-4-3-5-19(20)22/h3-14H,22H2,1-2H3,(H,23,27)/b25-24+
InChIKeyJTNDTZSCCLTZNP-OCOZRVBESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BG14 (CAS 1628784-50-8) – A Photochromic HDAC Inhibitor for High-Resolution Epigenetic Control


BG14 (CAS 1628784-50-8) is an azobenzene-based small-molecule probe belonging to the Chemo-Optical Modulation of Epigenetically-regulated Transcription (COMET) platform. It functions as a photochromic inhibitor of human class I histone deacetylases (HDACs 1, 2, and 3), enabling reversible, light-dependent control of deacetylase activity using visible light (470 nm) . Unlike conventional benzamide HDAC inhibitors such as CI-994 (Tacedinaline), BG14 exists predominantly in an inactive trans-configuration in the dark and isomerizes to the active cis-configuration upon illumination, allowing spatiotemporally precise optical manipulation of epigenetic mechanisms .

Why BG14 Cannot Be Substituted With Conventional HDAC Inhibitors or Other COMET Probes


Generic substitution of BG14 with conventional benzamide HDAC inhibitors (e.g., CI-994, MS-275) or with other COMET probes (e.g., BG47, BG48) fails on three fronts. First, conventional HDAC inhibitors lack photochromic control and are constitutively active, eliminating the spatiotemporal precision that BG14 provides . Second, among the COMET probe series, only BG14 demonstrates significant light-dependent inhibition of HDAC3, whereas BG47 and BG48 are selective for HDAC1/2 and show no measurable HDAC3 activity regardless of illumination state . Third, the close structural analog BG12—which lacks the 4-dimethylamino substituent present in BG14—loses light-switchable activity entirely, potently inhibiting HDACs in both trans- and cis-geometries, confirming that BG14's unique photopharmacological profile is exquisitely dependent on its specific chemical architecture .

Product-Specific Quantitative Evidence for BG14 Differentiation


Unique HDAC3 Inhibition Among COMET Probes – BG14 vs. BG47/BG48

In head-to-head biochemical profiling against recombinant HDAC3, BG14 was the only COMET probe that exhibited potent, light-dependent inhibition. BG47 and BG48 showed no inhibition of HDAC3 in either the presence or absence of 470 nm light (17 mW/cm²) . BG14 inhibited HDAC3 in a light intensity-dependent and concentration-dependent manner, while BG47 and BG48, designed as HDAC1/2-selective probes based on the C60 scaffold, did not inhibit HDAC3 under any condition tested .

Epigenetics HDAC inhibition Photopharmacology

Loss of Light-Switchability in Close Analog BG12 – Structural Determinant of Photochromic Function

BG12, a close analog of BG14 that lacks the 4-dimethylamino substituent on the azobenzene phenyl ring (the DABCYL moiety), was synthesized and tested as a control. Unlike BG14, BG12 potently inhibited HDAC isoforms in the trans-geometry and did not exhibit differential potency upon photoisomerization . This demonstrates that the dimethylamino group is essential for the electronic modulation that underlies BG14's light-switchable activity. Density functional theory (DFT) calculations confirmed that the dimethylamino substituent significantly alters the electrostatic potential of the zinc-chelating benzamide carbonyl-oxygen and aniline-nitrogen upon trans-to-cis isomerization, bringing the electronic properties of cis-BG14 closer to those of the reference inhibitor CI-994 .

Chemical biology Structure-activity relationship Photochromism

Light-Dependent Cellular Target Engagement – H3K9 Acetylation Comparable to CI-994

In MCF-7 human breast cancer cells, BG14 treatment (16 h) in the presence of 470 nm light strongly induced acetylation of histone H3 Lysine 9 (H3K9ac) to levels comparable to treatment with the reference HDAC inhibitor CI-994 (Tacedinaline), as measured by immunofluorescence . In contrast, BG14 treatment in the absence of light did not measurably increase H3K9ac levels above vehicle control . Among the COMET probes, BG14 induced the strongest increase in H3K9ac compared to the HDAC1/2-selective probes BG47 and BG48, consistent with its broader class I HDAC inhibition profile (HDAC1/2/3) . CI-994, a non-photochromic benzamide HDAC inhibitor, increased H3K9ac regardless of illumination, confirming its constitutive activity .

Cellular pharmacodynamics Histone acetylation Optoepigenetics

Transcriptomic On-Target Engagement Validated by Gene Expression Signature Overlap with CI-994

L1000 gene expression profiling of MCF-7 cells treated with BG14 (16 h) revealed that 234 landmark genes were significantly differentially expressed (normalized expression score > 1.5) in the presence of light, compared to only 69 genes in the absence of light . Of the 234 light-dependent genes, 187 (80%) were classified as on-target genes (only differentially expressed with light), and 120 of these (65%) overlapped with the CI-994-responsive gene signature, confirming HDAC-mediated transcriptional effects . Gene Set Enrichment Analysis (GSEA) demonstrated a high correlation between BG14 + light and CI-994 expression profiles, establishing strong support for similar biological activity upon optical activation . In the absence of light, BG14 and CI-994 shared only a smaller set of differentially expressed genes attributed to off-target effects common to both compounds due to their high chemical similarity .

Transcriptomics Gene expression profiling Target validation

Visible-Light Activation (470 nm) and Thermal Relaxation Kinetics Enable Reversible Optical Control

BG14 absorbs strongly in the blue spectrum with maximum absorbance around 470 nm, enabling activation using standard visible-light LED sources rather than UV light, which can be phototoxic to living systems . Upon illumination at 470 nm (17 mW/cm²), BG14 undergoes trans-to-cis isomerization, which increases its zinc-chelating affinity and activates HDAC inhibition. In the dark, the cis-isomer thermally relaxes back to the inactive trans-isomer, with a measured thermal relaxation half-life (t₁/₂) that governs the duration of the active state . Enzymatic activity of HDACs recovers in a time-dependent fashion following cessation of light exposure, confirming reversibility . This contrasts with conventional benzamide HDAC inhibitors like CI-994 and MS-275, which are constitutively active and whose inhibitory effects are governed solely by pharmacokinetic clearance rather than optical control .

Photopharmacology Optical control Azobenzene photoswitch

High-Value Application Scenarios for BG14 Based on Quantitative Differentiation Evidence


Spatially Patterned Epigenetic Manipulation Using Microprocessor-Controlled LED Arrays

BG14's light-dependent activation at 470 nm enables spatially restricted HDAC inhibition using the microprocessor-controlled 96-well LED array system described in the COMET platform . As demonstrated in the primary study, BG14 strongly induced H3K9 acetylation exclusively in the light-exposed portion of a well, with levels comparable to CI-994, while the non-exposed regions showed no increase in acetylation . This scenario is uniquely enabled by BG14 and cannot be replicated with non-photochromic HDAC inhibitors or with BG47/BG48, which lack HDAC3 coverage and produce weaker acetylation responses .

Conditional HDAC3-Dependent Pathway Dissection in Disease Models

BG14 is the only COMET probe with light-dependent HDAC3 inhibitory activity; BG47 and BG48 show no HDAC3 inhibition under any condition . This makes BG14 the sole optical tool for probing HDAC3-specific functions in disease-relevant pathways, including metabolic regulation, inflammation, and circadian rhythm disorders. The ability to conditionally inhibit HDAC3 using visible light, combined with the compound's long target residence time and reversible thermal relaxation , enables pulse-chase experimental designs for dissecting HDAC3-specific transcriptional dynamics.

High-Content Screening for Epigenetic Modulators with Optical Gating

BG14's ability to toggle between an inactive dark state (minimal HDAC inhibition and transcriptional perturbation) and an active light-exposed state (robust HDAC inhibition and gene expression changes overlapping 65% with CI-994 signatures) makes it suitable for high-content screening assays requiring temporal gating of epigenetic modulation. The 96-well LED array format enables parallel, automated optical control , facilitating medium-throughput phenotypic screening for compounds that synergize with or antagonize HDAC inhibition in a temporally defined window.

Photopharmacological Tool for Investigating Spatiotemporal Roles of Class I HDACs in Neurobiology

The COMET platform, with BG14 as its broadest class I HDAC-targeting probe, has been highlighted as enabling high-resolution optical control of epigenetic mechanisms with potential applications in neurobiology, where spatiotemporally precise manipulation of gene expression is critical . BG14's visible-light (470 nm) activation avoids the phototoxicity associated with UV-switchable probes, making it suitable for long-term neuronal culture experiments. The compound's ON/OFF switching capability enables region-specific HDAC inhibition within complex neural networks, which is impossible with conventional, constitutively active HDAC inhibitors.

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